3-(Aminomethyl)piperidine-2,6-dione; hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a synthetic compound characterized by its piperidine ring structure. This compound features an amine group at the 3-position and two carbonyl groups at the 2 and 6 positions of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. Its chemical formula is , and it has a molecular weight of approximately 164.59 g/mol .
The chemical reactivity of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride is primarily influenced by its functional groups. The presence of carbonyl groups suggests that the compound may undergo nucleophilic addition reactions, particularly with amines and alcohols. Additionally, the amine group can participate in acylation and alkylation reactions, facilitating further functionalization. Hydrolysis is another notable reaction, especially under acidic or basic conditions, which can lead to the breakdown of the diketone structure .
Research indicates that 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride exhibits significant biological activity, particularly as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer and leukemia. One proposed mechanism of action involves the inhibition of DNA synthesis by obstructing the enzyme benzoate, which is crucial for nucleotide synthesis. Furthermore, it has demonstrated antiangiogenic properties by reducing tumor necrosis factor-alpha expression, thereby hindering blood vessel formation necessary for tumor growth .
The synthesis of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride typically involves several steps:
These methods yield high purity and satisfactory yields of the target compound.
3-(Aminomethyl)piperidine-2,6-dione; hydrochloride has several applications:
Interaction studies involving 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride have focused on its enzyme inhibition capabilities. Research suggests that it can inhibit specific enzymes involved in nucleotide synthesis and potentially impact other cellular processes associated with cancer progression. Further investigation into its interactions with other biomolecules could provide insights into its mechanisms of action and therapeutic potential .
Several compounds share structural similarities with 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride. Notable examples include:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-3-Aminopiperidin-2-one hydrochloride | 24666-56-6 | 0.97 |
| (S)-3-Aminopiperidin-2-one hydrochloride | 42538-31-8 | 0.97 |
| 3-Aminopiperidine-2,6-dione hydrobromide | 90802-45-2 | 0.94 |
| (R)-3-Aminoazepan-2-one hydrochloride | 26081-03-8 | 0.94 |
These compounds are structurally related but differ in their functional groups or substituents that influence their biological activity and reactivity. The unique combination of a piperidine ring with specific carbonyl and amine functionalities sets 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride apart from these similar compounds, particularly regarding its targeted anti-cancer properties .